1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one
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Overview
Description
1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one is a complex organic compound featuring a piperazine ring linked to a tetrahydropyrazolo[1,5-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydropyrazolo[1,5-a]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative, followed by reduction and further functionalization[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1 ...](https://link.springer.com/article/10.1007/s10593-011-0840-y)[{{{CITATION{{{2{Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with ...](https://pubs.acs.org/doi/pdf/10.1021/acs.joc.3c02396). The piperazine ring is then introduced through a carbonylation reaction, where the tetrahydropyrazolo[1,5-a]pyridine core is reacted with piperazine under specific conditions, such as the presence of a catalyst and controlled temperature[{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ...[{{{CITATION{{{_2{Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with ...](https://pubs.acs.org/doi/pdf/10.1021/acs.joc.3c02396).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ...[{{{CITATION{{{_2{Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with ...](https://pubs.acs.org/doi/pdf/10.1021/acs.joc.3c02396).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ...[{{{CITATION{{{_2{Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with ...](https://pubs.acs.org/doi/pdf/10.1021/acs.joc.3c02396).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Addition: Addition reactions may involve the use of Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Biology: Its biological activity can be explored for potential use in bioassays and as a tool compound in biological studies.
Material Science: The compound's unique structure makes it suitable for use in the synthesis of advanced materials with specific properties.
Synthetic Organic Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-yn-1-yl)amino]-1H-pyrazole-4-carbonitrile
Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms
Uniqueness: 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one stands out due to its unique structural features, which include the combination of a piperazine ring and a tetrahydropyrazolo[1,5-a]pyridine moiety
Properties
IUPAC Name |
1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-2-14(20)17-7-9-18(10-8-17)15(21)13-11-12-5-3-4-6-19(12)16-13/h11H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYLGQLRJUNDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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